4-amino-N-[2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group, often using reagents like ammonia or amines.
Bromination and chlorination:
Methoxylation: The methoxy group can be introduced through the reaction of the compound with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]BENZAMIDE: Shares structural similarities but lacks the oxadiazole ring.
2-AMINO-5-BROMO-1,3-BENZODIOXOLE: Contains a similar brominated aromatic ring but differs in the overall structure.
4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Similar core structure but lacks the brominated and chlorinated phenyl groups.
Uniqueness
4-AMINO-N-{2-[({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of both bromine and chlorine atoms, along with the oxadiazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19BrClN5O3 |
---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
4-amino-N-[2-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C19H19BrClN5O3/c20-14-5-6-16(28-11-12-3-1-2-4-15(12)21)13(9-14)10-23-7-8-24-19(27)17-18(22)26-29-25-17/h1-6,9,23H,7-8,10-11H2,(H2,22,26)(H,24,27) |
InChI Key |
YCVLPKPFFYUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCCNC(=O)C3=NON=C3N)Cl |
Origin of Product |
United States |
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